molecular formula C11H12N2O B8359428 N-(1H-indol-6-yl)-N-methylacetamide

N-(1H-indol-6-yl)-N-methylacetamide

Cat. No.: B8359428
M. Wt: 188.23 g/mol
InChI Key: LHJNOGGJUUNCBZ-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-N-methylacetamide (CAS 171896-30-3) is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It is part of the broad class of indole derivatives, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The indole nucleus is a key pharmacophore in both natural and synthetic bioactive compounds, and researchers frequently explore its derivatives for their potential in developing new therapeutic agents . While specific biological data for this exact compound may be limited, its structure, which incorporates both an indole ring and an N-methylacetamide group, makes it a valuable building block for chemical synthesis and SAR (Structure-Activity Relationship) studies . Researchers can utilize this compound in the design and synthesis of novel molecules for various investigative purposes, including but not limited to, probing biochemical pathways and as a intermediate in organic synthesis. This product is intended for research applications only and is not meant for diagnostic or therapeutic use. Handle with care in a appropriately controlled laboratory setting. For more detailed specifications, please refer to the associated safety data sheet.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1H-indol-6-yl)-N-methylacetamide

InChI

InChI=1S/C11H12N2O/c1-8(14)13(2)10-4-3-9-5-6-12-11(9)7-10/h3-7,12H,1-2H3

InChI Key

LHJNOGGJUUNCBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Scientific Research Applications

Biological Activities

Anticancer Activity:
Numerous studies have reported the anticancer properties of N-(1H-indol-6-yl)-N-methylacetamide. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Mechanistic studies suggest that it may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, similar to established chemotherapeutic agents like colchicine .

Antimicrobial Properties:
The compound also exhibits antimicrobial activity against various pathogens. Research indicates that derivatives of this compound can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects:
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce inflammatory markers and improve outcomes in models of acute kidney injury by modulating pathways involved in inflammation .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various indole derivatives against cancer cell lines, this compound demonstrated significant antiproliferative activity with IC50 values comparable to leading chemotherapeutics. The study highlighted the compound's potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of this compound against Mycobacterium tuberculosis showed promising results, suggesting that it could serve as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1H-indol-6-yl)-N-methylacetamide with structurally related indole-acetamide derivatives, focusing on molecular features, synthesis, and physicochemical/biological properties.

Key Observations:

Indole Positional Effects :

  • Substitution at the 6-position (as in the target compound) is less common than at 1-, 3-, or 4-positions in the literature. For example, N-carbamimidoyl-2-(1H-indol-1-yl)acetamide (indole-1-yl) shows distinct electronic environments due to the proximity of the substituent to the pyrrole nitrogen .
  • Indole-3-yl derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) are prevalent in natural products (e.g., auxins) and often exhibit altered solubility and receptor binding compared to 6-substituted analogs .

Bulky substituents (e.g., 4-methoxybenzyl in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , involving HATU-mediated coupling of indole-6-amine with N-methylacetic acid. This contrasts with Grignard-based approaches for methoxybenzyl-protected analogs .
  • Carbamimidoyl derivatives () require additional steps, such as Boc protection and deprotection, increasing synthetic complexity .

Table 2: Physicochemical and Functional Properties

Compound Name Water Solubility (Predicted) LogP (Predicted) Metabolic Stability Notes
This compound Moderate (~1–10 mg/mL) ~1.5 Likely forms N-hydroxymethyl metabolites (analogy to )
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide Low (<1 mg/mL) ~0.8 Guanidine group may enhance renal excretion
N-Methoxy-2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-N-methylacetamide Low (<1 mg/mL) ~2.7 Methoxy groups may slow oxidative metabolism
2-(6-Methyl-1H-indol-3-yl)acetic acid High (>50 mg/mL) ~1.2 Carboxylic acid promotes rapid clearance

Preparation Methods

Acylation of Indole-6-Amine

In a protocol adapted from PMC studies, indole-6-amine reacts with chloroacetyl chloride in the presence of a base such as triethylamine (Et<sub>3</sub>N) to form an intermediate chloroacetamide derivative. Subsequent displacement of the chloride with methylamine yields the target compound. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at room temperature, achieving moderate yields (45–60%).

Reaction Conditions:

  • Solvent: Dry DCM

  • Base: Et<sub>3</sub>N (2.0 equiv.)

  • Temperature: 25°C

  • Time: 12 hours

Mechanistic Insight:
The base deprotonates the indole nitrogen, enhancing nucleophilicity for attack on the electrophilic carbonyl carbon of chloroacetyl chloride. The chloride leaving group is subsequently replaced by methylamine via nucleophilic substitution.

Multi-Step Synthesis via Imine Intermediate

A multi-step approach, detailed in PMC literature, involves the formation of an imine intermediate followed by reduction and acylation. This method is advantageous for introducing structural complexity while maintaining regioselectivity.

Imine Formation and Reduction

Indole-6-carbaldehyde derivatives react with 3,4,5-trimethoxyaniline in acetic acid to form Schiff bases (imines). Reduction with sodium borohydride (NaBH<sub>4</sub>) in methanol yields secondary amines, which are then acylated with chloroacetyl chloride.

Key Steps:

  • Imine Synthesis:

    • Aldehyde + aniline → imine (acetic acid, 60°C, 4 hours).

  • Reduction:

    • NaBH<sub>4</sub> in methanol, 0°C → room temperature, 2 hours.

  • Acylation:

    • Chloroacetyl chloride, Et<sub>3</sub>N, DCM, 12 hours.

Yield Optimization:

  • Imine reduction achieves >80% conversion.

  • Final acylation step yields 50–65%.

Catalytic Cascade Arylation/Cyclization

A novel method from RSC publications employs cascade arylation/cyclization reactions to construct the indole-acetamide framework. This one-pot strategy minimizes purification steps and improves atom economy.

Reaction Design

A mixture of indole acetamide and 3-substituted indoles undergoes arylation in DCM with Et<sub>3</sub>N as a base, followed by cyclization to form the target compound.

Procedure:

  • Substrates: Indole acetamide (1.0 equiv.), 3-substituted indole (1.5 equiv.).

  • Conditions: Dry DCM, Et<sub>3</sub>N (2.0 equiv.), 12 hours at 25°C.

  • Workup: Column chromatography (silica gel, petroleum ether/ethyl acetate).

Performance Metrics:

  • Yield: 55–70%.

  • Purity: >95% (HPLC).

Catalytic Advantages:

  • Avoids transition-metal catalysts.

  • Tolerates electron-donating and withdrawing groups on indole.

Industrial-Scale Amination Techniques

Patent literature describes scalable amination methods for N-methylacetamide synthesis, which can be adapted for N-(1H-indol-6-yl)-N-methylacetamide.

Methylamine-Acetic Acid Condensation

Amination of acetic acid with methylamine at elevated temperatures (70–80°C) produces N-methylacetamide, a precursor for further functionalization.

Industrial Protocol:

  • Amination:

    • CH<sub>3</sub>COOH + CH<sub>3</sub>NH<sub>2</sub> → CH<sub>3</sub>CONHCH<sub>3</sub> + H<sub>2</sub>O.

    • Temperature: 70–80°C.

    • Time: 2 hours.

  • Purification:

    • Distillation under reduced pressure.

Challenges:

  • Corrosion due to acidic conditions.

  • Solved via reactor lining with corrosion-resistant materials.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across different preparation routes:

MethodYield (%)Purity (%)ScalabilityComplexity
Condensation45–6090–95ModerateLow
Multi-Step Imine50–6585–90LowHigh
Cascade Arylation55–70>95HighModerate
Industrial Amination80–8599Very HighLow

Insights:

  • Industrial amination offers high scalability but requires precursor synthesis.

  • Catalytic cascade methods balance yield and purity but demand precise conditions.

Mechanistic and Kinetic Considerations

Nucleophilic Acyl Substitution

In condensation reactions, the indole nitrogen attacks the electrophilic carbonyl carbon of acyl chlorides. Electron-rich indoles (e.g., 6-position) exhibit enhanced reactivity due to resonance stabilization.

Solvent Effects

Polar aprotic solvents (e.g., DCM) improve reaction rates by stabilizing transition states. Protic solvents (e.g., methanol) are preferred for reductions but may hinder acylation.

Temperature Dependence

  • Low Temp (0–25°C): Minimizes side reactions during sensitive steps (e.g., NaBH<sub>4</sub> reductions).

  • High Temp (70–80°C): Accelerates amination but risks decomposition .

Q & A

Q. What methodologies validate the inhibition efficiency of this compound in biological pathways?

  • Dose-Response Assays : Measure IC50_{50} values using cell-based assays (e.g., inhibition of Gli1-mediated transcription). Correlate results with molecular dynamics simulations of ligand-receptor interactions .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to fit inhibition curves and assess statistical significance via ANOVA or t-tests .

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